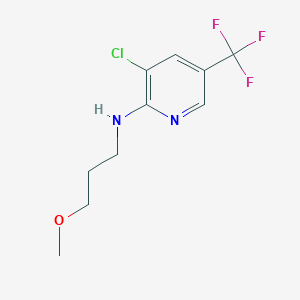

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with chlorine, methoxypropyl, and trifluoromethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The methoxypropyl group can be introduced via nucleophilic substitution reactions, where the pyridine ring is first activated by chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position on the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of methoxy-substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is C₉H₁₃ClF₃N₂O. The compound features a pyridine ring substituted with a chlorine atom at the 3-position, a trifluoromethyl group at the 5-position, and an N-(3-methoxypropyl) substituent. These structural characteristics contribute to its unique biological activity and solubility properties.

Fungicidal Activity

One of the primary applications of this compound is as an intermediate in the synthesis of fungicides, particularly fluazinam. Fluazinam is widely used in agriculture to combat fungal diseases in crops, making this compound crucial for agricultural productivity. The mechanism of action involves inhibiting specific enzymes critical for fungal growth, thereby effectively controlling various fungal pathogens .

Insecticidal Potential

While the specific insecticidal activity of this compound has not been extensively studied, similar pyridine derivatives have shown promise as insecticides. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with insect targets.

Therapeutic Potential

Research indicates that pyridine derivatives, including this compound, may have therapeutic applications in treating various diseases such as cancer and neurodegenerative disorders. The trifluoromethyl group is known to enhance drug-like properties, making these compounds attractive candidates for further medicinal development .

Studies have focused on the interactions of this compound with various biological targets. For instance, it has been evaluated for its antifungal properties against specific pathogens and its potential anticancer activities. The incorporation of the methoxypropyl group may also influence its pharmacokinetic profile, enhancing solubility and bioavailability.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps that can include halogenation reactions and nucleophilic substitutions. The characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Mécanisme D'action

The mechanism of action of 3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxypropyl groups contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-chloro-5-(trifluoromethyl)pyridine: Lacks the methoxypropyl group, resulting in different chemical and biological properties.

N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine: Lacks the chlorine substitution, affecting its reactivity and applications.

Uniqueness

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxypropyl group provides additional functionalization possibilities .

Activité Biologique

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of substituents that contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C10H12ClF3N2O with a molecular weight of approximately 254.64 g/mol. The structure includes:

- A pyridine ring which is a common scaffold in many pharmaceuticals.

- A trifluoromethyl group that enhances lipophilicity and metabolic stability.

- A chlorine atom that can participate in electrophilic reactions.

- A methoxypropyl group that may influence binding interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as proteins and enzymes. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through biological membranes. The chlorine and methoxypropyl substituents enhance binding affinity to target sites, potentially modulating their activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various strains of bacteria, including multidrug-resistant (MDR) pathogens. For example, research has shown that compounds structurally similar to this pyridine derivative can inhibit bacterial topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

- Inhibition of Type III Secretion System (T3SS) :

-

Antifungal Activity :

- Preliminary investigations suggest that this compound may also possess antifungal properties, although further studies are required to confirm its efficacy against fungal pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-chloro-5-(trifluoromethyl)pyridine | Lacks methoxypropyl group | Different reactivity; lower binding affinity |

| N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | Lacks chlorine substitution | Altered reactivity; potentially reduced antimicrobial properties |

This comparative analysis illustrates how the unique combination of substituents in this compound contributes to its distinct biological profile.

Propriétés

IUPAC Name |

3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF3N2O/c1-17-4-2-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVTZLUGVTJDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.